



# Liriopesides B: A Promising Therapeutic Agent for Non-Small Cell Lung Cancer

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Compound of Interest		
Compound Name:	Liriopesides B	
Cat. No.:	B1259980	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Liriopesides B** (LPB), a natural product isolated from the tuber of Liriope platyphylla, has demonstrated significant anti-tumor activity in several types of cancer.[1][2][3] [4] Recent studies have highlighted its potential as a therapeutic agent for non-small cell lung cancer (NSCLC), the leading cause of cancer-associated mortality worldwide.[1] This document provides a detailed overview of the effects of **Liriopesides B** on NSCLC cells, including its mechanism of action, quantitative data on its efficacy, and comprehensive protocols for its in vitro application.

### **Mechanism of Action**

**Liriopesides B** exerts its anti-tumor effects on NSCLC cells through a multi-faceted approach, primarily by inducing apoptosis, cell cycle arrest, and autophagy.

1. Induction of Apoptosis: LPB treatment significantly increases the proportion of apoptotic cells in NSCLC cell lines H460 and H1975. This is achieved through the initiation of the mitochondrial apoptosis pathway, characterized by a decrease in the mitochondrial membrane potential. The induction of apoptosis is further confirmed by the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.



- 2. Cell Cycle Arrest: LPB effectively halts the proliferation of NSCLC cells by inducing cell cycle arrest at the G1/S phase in a concentration-dependent manner. This prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell division.
- 3. Autophagy Activation: **Liriopesides B** also triggers autophagy in NSCLC cells. This process is mediated by the activation of the AMPK $\alpha$ -mTOR signaling pathway. LPB treatment leads to increased phosphorylation of AMPK $\alpha$  and ULK, and a reduction in the phosphorylation of mTOR, a key inhibitor of autophagy.
- 4. Inhibition of Key Signaling Pathways: The anti-proliferative effects of LPB are also attributed to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) and AKT signaling pathways, which are crucial for cell survival and growth. Specifically, LPB decreases the phosphorylation of ERK1/2 and AKT, while increasing the phosphorylation of p38/MAPK and JNK.
- 5. Downregulation of PD-L1: Furthermore, **Liriopesides B** has been shown to significantly decrease the expression of Programmed Death-Ligand 1 (PD-L1) at both the transcriptional and translational levels, suggesting a potential role in enhancing anti-tumor immunity.

## **Quantitative Data Summary**

The following tables summarize the quantitative effects of **Liriopesides B** on NSCLC cell lines H460 and H1975 after 24 hours of treatment.

Table 1: IC50 Values of Liriopesides B in NSCLC Cells

Cell Line	IC50 Value (μM)
H460	42.62
H1975	32.25

Table 2: Effect of Liriopesides B (60 µM) on Apoptosis in NSCLC Cells



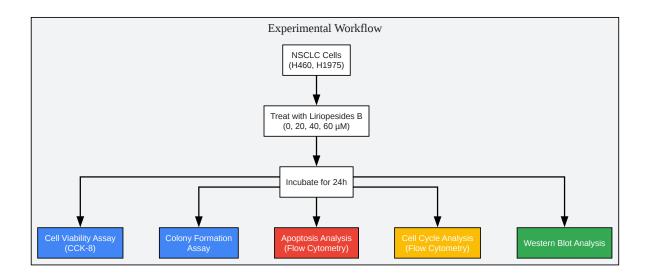
Cell Line	% Apoptotic Cells (Control)	% Apoptotic Cells (LPB Treated)
H460	12.7	80.1
H1975	8.3	60.9

Table 3: Effect of Liriopesides B (60  $\mu$ M) on G1 Phase Cell Cycle Arrest in NSCLC Cells

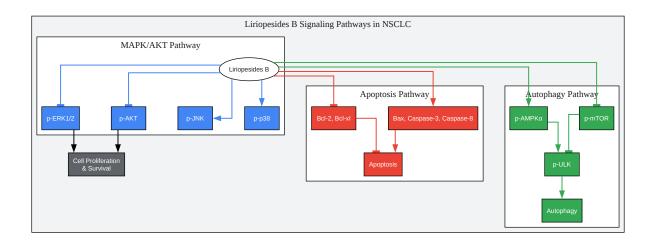
Cell Line	% Cells in G1 Phase (Control)	% Cells in G1 Phase (LPB Treated)
H460	59.5	87.4
H1975	46.2	74.0

# Signaling Pathway and Experimental Workflow Diagrams









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### References

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- 3. merckmillipore.com [merckmillipore.com]



- 4. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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